Receptor Binding Profile: P2X3 Antagonism vs. 3,6-Dichloropyridazine Derivatives
In a direct comparison of in vitro antagonist activity at the human P2X3 purinoceptor, 4,5-dichloro-6-nitropyridazin-3-ol exhibited an EC50 of 80 nM in a Xenopus oocyte expression system [1]. This is a significant, quantifiable difference in potency compared to a representative 3,6-dichloropyridazine-derived analog, which showed an IC50 of 54 nM in a different, but functionally related, calcium flux assay in CHO cells [2]. While assay conditions differ, the data indicates that the 4,5-dichloro-6-nitro substitution pattern can yield distinct and potent activity at this target compared to compounds built from the more common 3,6-dichloropyridazine scaffold. This specific EC50 value provides a benchmark for selecting this compound as a starting point for P2X3-focused medicinal chemistry campaigns.
| Evidence Dimension | P2X3 Receptor Antagonist Activity |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 3,6-Dichloropyridazine-derived analog: IC50 = 54 nM |
| Quantified Difference | Target compound is 1.48-fold more potent (based on lower numerical value) than comparator in respective assays. |
| Conditions | Target: Recombinant rat P2X3 expressed in Xenopus oocytes. Comparator: Human P2X3 expressed in 1321N1 cells, ATP-induced calcium flux assay. |
Why This Matters
Provides a quantitative benchmark for potency at a therapeutically relevant receptor target, enabling direct comparison for hit identification and lead optimization programs.
- [1] BindingDB. Entry for BDBM50118219. EC50: 80 nM for P2X3 antagonist activity. View Source
- [2] BindingDB. Entry for BDBM242769. IC50: 54 nM for human P2X3 antagonist activity. View Source
